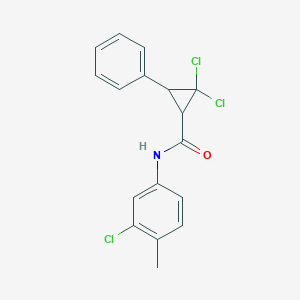
(2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family. It has been studied for its potential use in the field of medicinal chemistry due to its various pharmacological activities.
Wirkmechanismus
The exact mechanism of action of ((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to exert its pharmacological activities through various mechanisms such as inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another area of research is the development of new drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other fields such as agriculture and food science.
Conclusion:
In conclusion, ((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound that exhibits various pharmacological activities. Its potential use in the development of new drugs for the treatment of various diseases makes it an important area of research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and its potential use in other fields.
Synthesemethoden
The synthesis of ((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-amino-3-methyl-1-phenyl-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
((2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential use in the field of medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
(2E,5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H15ClN2O3S |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-21-17(23)15(25-18(21)20-12-6-4-3-5-7-12)10-11-8-13(19)16(22)14(9-11)24-2/h3-10,22H,1-2H3/b15-10+,20-18? |
InChI-Schlüssel |
OSTATBBUGDXUAS-ADRPSFFTSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)O)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)

![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)
